N,N-dimethyl-4-nitro(2,6-(2)H2)aniline
Description
N,N-dimethyl-4-nitro(2,6-(2)H2)aniline is an organic compound with the molecular formula C8H10N2O2. It is a substituted derivative of aniline, featuring a dimethylamino group and a nitro group attached to a phenyl ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2,6-dideuterio-N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3/i3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIOCKFIORVFU-NMQOAUCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1N(C)C)[2H])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-4-nitro(2,6-(2)H2)aniline can be synthesized through several methods. One common approach involves the nitration of N,N-dimethylaniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound often involves the alkylation of aniline with methanol in the presence of an acid catalyst, followed by nitration. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-nitro(2,6-(2)H2)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,N-dimethyl-4-nitro(2,6-(2)H2)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-nitro(2,6-(2)H2)aniline involves its interaction with molecular targets through its nitro and dimethylamino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitroaniline: Lacks the dimethylamino group, affecting its solubility and reactivity.
2,6-dimethyl-4-nitrophenol: Contains a hydroxyl group instead of a dimethylamino group, leading to different chemical properties.
Uniqueness
N,N-dimethyl-4-nitro(2,6-(2)H2)aniline is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Biological Activity
N,N-Dimethyl-4-nitro(2,6-(2)H2)aniline is an organic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.
- Molecular Formula : C10H12N2O2
- Appearance : Yellow crystalline solid
- Solubility : Soluble in organic solvents
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The nitro group in the compound is particularly reactive, allowing it to form intermediates that can influence cellular processes. Key mechanisms include:
- Oxidation and Reduction : The compound can undergo oxidation to form various products that may exhibit different biological activities. Reduction reactions can yield amines and other derivatives that may also possess biological significance.
- Substitution Reactions : The nitro group can be substituted with other functional groups, altering the compound's reactivity and potential biological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing varying degrees of effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Note: Values are indicative and may vary based on experimental conditions.
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines at certain concentrations. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 : 25 µM (indicative of cytotoxicity)
This suggests potential applications in cancer therapy, although further studies are needed to elucidate the exact mechanisms involved.
Case Studies
- Study on Anticancer Properties : A study investigated the effects of this compound on HeLa cells. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of similar nitroaniline derivatives against common pathogens. The findings demonstrated significant antibacterial effects, particularly against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
